molecular formula C13H11IN2O3 B2768580 3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione CAS No. 2291364-01-5

3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Cat. No. B2768580
CAS RN: 2291364-01-5
M. Wt: 370.146
InChI Key: YQXFKPAMIWXXHW-UHFFFAOYSA-N
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Description

3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is a lenalidomide analog that can be useful in PROTAC research because it is applicable to the recruitment of CRBN protein . It is also known as 1,3-dihydro-1-oxo-2H-isoindol-2-yl piperidine-2,6-dione . This compound has a five-membered heterocyclic ring structure with three carbon atoms, two nitrogen atoms, and two double bonds. It is an amphoteric molecule, exhibiting both acidic and basic properties. Due to the presence of a positive charge on either of the two nitrogen atoms, it can exist in two equivalent tautomeric forms .


Molecular Structure Analysis

The molecular formula of 3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione is C13H11IN2O3 , with an average mass of 370.146 Da . The compound contains a piperidine ring fused to an isoindole ring, with an iodine substituent at the 6-position of the isoindole ring.

Scientific Research Applications

Treatment of Sickle Cell Disease and β-Thalassemia

This compound is part of a series of novel substituted piperidine-2,6-dione derivatives that have been identified for their potential in treating blood disorders such as sickle cell disease (SCD) and β-thalassemia . These conditions are characterized by abnormal red blood cell shapes and deficiencies, leading to severe anemia and other health issues. The derivatives, including our compound of interest, are being researched for their ability to reduce the expression of the widely interspaced zinc finger motif (WIZ) protein and induce fetal hemoglobin (HbF) protein expression levels, which can ameliorate symptoms in patients.

PROTAC Research

The compound has analogs that are useful in the field of Proteolysis Targeting Chimeras (PROTAC) research . PROTACs are a novel therapeutic approach that targets proteins for degradation. The compound’s structure allows it to potentially bind to specific proteins, marking them for destruction by the cell’s proteasome system. This application is particularly relevant in the development of new cancer therapies.

Immunomodulatory Drug Development

As a structural analog of lenalidomide, this compound may serve as a building block in the development of immunomodulatory drugs . These drugs can modulate the immune system to enhance the body’s response to diseases like multiple myeloma and myelodysplastic syndromes. Research into this application could lead to new treatments that leverage the body’s own defenses against cancerous cells.

Pharmaceutical Intermediates

The compound is also considered a valuable intermediate in the synthesis of pharmaceuticals . Its iodine moiety and the piperidine-dione structure make it a versatile precursor for various medicinal compounds, including those with anti-inflammatory and antitumor properties.

Drug Impurity Profiling

The compound is used as a reference for impurity profiling in drug manufacturing . Impurities can arise during the synthesis of pharmaceuticals, and it’s crucial to identify and quantify them to ensure drug safety and efficacy. This compound serves as a standard against which the purity of related drugs can be measured.

Mechanism of Action

Target of Action

The primary target of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione is the ubiquitin E3 ligase cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells . The compound also targets the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Mode of Action

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione acts as a ligand for cereblon , inducing the enzyme to degrade the Ikaros transcription factors IKZF1 and IKZF3 . This interaction results in changes in gene expression and cellular function .

Biochemical Pathways

The compound’s action on cereblon and the Ikaros transcription factors affects multiple biochemical pathways. One key pathway is the fetal hemoglobin (HbF) induction pathway , which is known to ameliorate symptoms in sickle cell disease and β-thalassemia patients .

Result of Action

The molecular and cellular effects of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione’s action include the degradation of IKZF1 and IKZF3, changes in gene expression, and the induction of HbF . These effects can lead to symptom relief in patients with sickle cell disease and β-thalassemia .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione. For instance, the compound should be stored at 2-8°C and protected from light to maintain its stability and effectiveness.

Safety and Hazards

  • Provide appropriate exhaust ventilation in areas where dust is formed .

properties

IUPAC Name

3-(6-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O3/c14-8-1-2-9-7(5-8)6-16(13(9)19)10-3-4-11(17)15-12(10)18/h1-2,5,10H,3-4,6H2,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQXFKPAMIWXXHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione

CAS RN

2291364-01-5
Record name 3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)piperidine-2,6-dione
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